7-Hydroxy-3-methyl-8-nitro-2-phenyl-4H-1-benzopyran-4-one
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Overview
Description
7-Hydroxy-3-methyl-8-nitro-2-phenyl-4H-chromen-4-one is a synthetic compound belonging to the class of coumarins, which are known for their diverse biological activities. Coumarins are benzopyrone derivatives that have been extensively studied for their pharmacological properties, including anti-inflammatory, anticoagulant, and anticancer activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Hydroxy-3-methyl-8-nitro-2-phenyl-4H-chromen-4-one typically involves the Pechmann condensation reaction. This method involves the condensation of phenols with β-keto esters in the presence of an acid catalyst. Common catalysts used include concentrated sulfuric acid, trifluoroacetic acid, and Lewis acids such as aluminum chloride and zinc chloride .
Industrial Production Methods
For industrial production, the Pechmann reaction is often employed due to its efficiency and simplicity. The reaction is typically carried out under reflux conditions with the appropriate catalyst to ensure high yields. The use of green solvents and catalysts is also being explored to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
7-Hydroxy-3-methyl-8-nitro-2-phenyl-4H-chromen-4-one undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce nitro groups to amines.
Substitution: This reaction can replace hydrogen atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and hydrogen gas in the presence of a catalyst.
Substitution: Common reagents include halogens and nucleophiles such as amines and alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while reduction can produce amines .
Scientific Research Applications
7-Hydroxy-3-methyl-8-nitro-2-phenyl-4H-chromen-4-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential as an anti-inflammatory and anticancer agent.
Medicine: It is being investigated for its potential use in the treatment of various diseases, including cancer and inflammatory disorders.
Industry: It is used in the production of dyes, optical brighteners, and other industrial chemicals
Mechanism of Action
The mechanism of action of 7-Hydroxy-3-methyl-8-nitro-2-phenyl-4H-chromen-4-one involves its interaction with various molecular targets and pathways. For example, it can inhibit the activity of enzymes involved in inflammation and cancer progression. It can also interact with cellular receptors to modulate signaling pathways involved in cell growth and survival .
Comparison with Similar Compounds
Similar Compounds
- 7-Hydroxy-3-phenyl-4H-chromen-4-one
- 7-Hydroxy-2-methyl-3-phenyl-4H-chromen-4-one
- 7-Methoxy-2-methyl-3-phenyl-4H-chromen-4-one
Uniqueness
7-Hydroxy-3-methyl-8-nitro-2-phenyl-4H-chromen-4-one is unique due to the presence of the nitro group at the 8th position, which can significantly influence its biological activity and chemical reactivity. This makes it a valuable compound for studying the effects of nitro substitution on the pharmacological properties of coumarins .
Biological Activity
7-Hydroxy-3-methyl-8-nitro-2-phenyl-4H-1-benzopyran-4-one is a synthetic compound belonging to the coumarin class, characterized by a complex benzopyran core structure. This compound exhibits diverse biological activities, making it a subject of interest in medicinal chemistry.
Chemical Structure and Properties
The molecular formula of this compound is C16H11NO5, with a molecular weight of approximately 299.26 g/mol. Its structure includes functional groups such as hydroxyl, methyl, and nitro substituents that contribute to its chemical reactivity and biological activity.
Feature | Description |
---|---|
Molecular Formula | C16H11NO5 |
Molecular Weight | 299.26 g/mol |
Functional Groups | Hydroxyl (-OH), Methyl (-CH₃), Nitro (-NO₂) |
Antioxidant Activity
Research indicates that this compound exhibits significant antioxidant properties . It has been shown to scavenge free radicals and inhibit oxidative stress, which is crucial in preventing cellular damage associated with various diseases.
Anti-inflammatory Effects
The compound demonstrates anti-inflammatory activity , potentially through the inhibition of pro-inflammatory cytokines and mediators. This suggests its therapeutic potential in treating inflammatory diseases.
Neuroprotective Properties
Preliminary studies suggest that this compound may have neuroprotective effects, particularly in the context of neurodegenerative diseases like Alzheimer's. Its ability to inhibit acetylcholinesterase (AChE) has been noted, which is vital for maintaining acetylcholine levels in the brain.
AChE Inhibition Data
Compound | IC50 (µM) |
---|---|
7-Hydroxy-3-methyl-8-nitro-2-phenylbenzopyran | 3.0 |
Standard AChE Inhibitor (e.g., Donepezil) | <0.1 |
Anticancer Activity
The compound has also been investigated for its anticancer properties . Studies have shown that it can inhibit the proliferation of various cancer cell lines and may induce apoptosis through different mechanisms, including cell cycle arrest.
Synthesis Methods
The synthesis of 7-Hydroxy-3-methyl-8-nitro-2-phenyl-4H-benzopyran-4-one typically involves multi-step organic reactions starting from simpler precursors. Common methods include:
- Condensation Reactions : Involving phenolic compounds and nitro-substituted reagents.
- Reduction Reactions : Modifying nitro groups to amine functionalities for enhanced biological activity.
- Electrophilic Aromatic Substitution : Utilizing electron-rich positions on the benzopyran core for further functionalization.
Study on Neuroprotective Effects
In a study conducted by researchers exploring the neuroprotective effects of coumarin derivatives, it was found that 7-Hydroxy-3-methyl-8-nitro-2-phenylbenzopyran significantly protected neuronal cells against oxidative stress-induced damage, showcasing its potential as a therapeutic agent for neurodegenerative disorders .
Anticancer Activity Assessment
A recent investigation into the anticancer properties highlighted that this compound exhibited cytotoxic effects against breast cancer cell lines, with an IC50 value suggesting potent activity compared to standard chemotherapeutics .
Properties
CAS No. |
62100-88-3 |
---|---|
Molecular Formula |
C16H11NO5 |
Molecular Weight |
297.26 g/mol |
IUPAC Name |
7-hydroxy-3-methyl-8-nitro-2-phenylchromen-4-one |
InChI |
InChI=1S/C16H11NO5/c1-9-14(19)11-7-8-12(18)13(17(20)21)16(11)22-15(9)10-5-3-2-4-6-10/h2-8,18H,1H3 |
InChI Key |
CJQWKXNIPJSCPP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(OC2=C(C1=O)C=CC(=C2[N+](=O)[O-])O)C3=CC=CC=C3 |
Origin of Product |
United States |
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